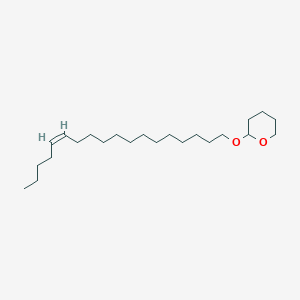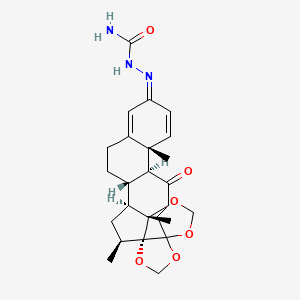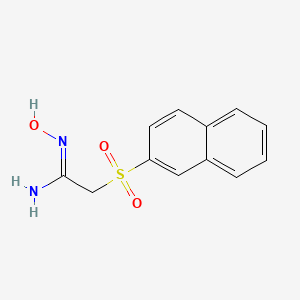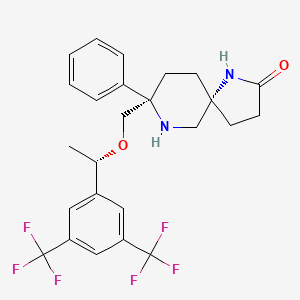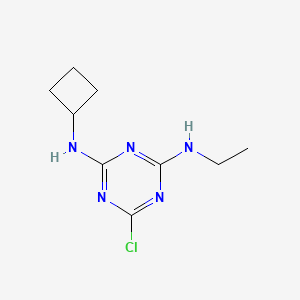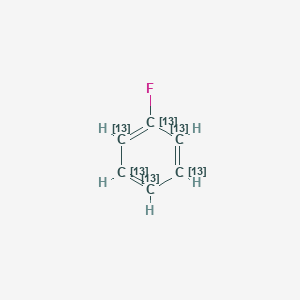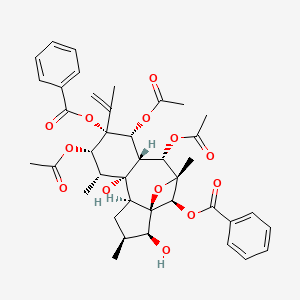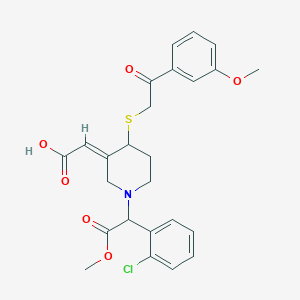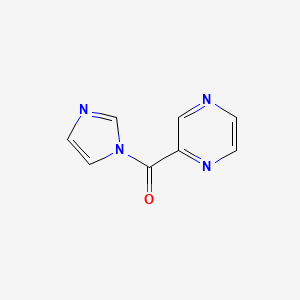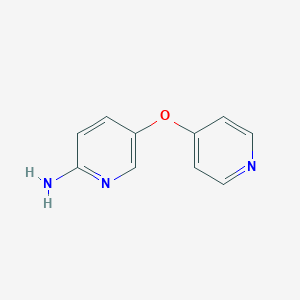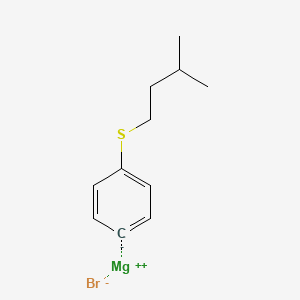
Magnesium;3-methylbutylsulfanylbenzene;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;3-methylbutylsulfanylbenzene;bromide is a complex organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis due to their ability to form new carbon-carbon bonds. The compound is particularly interesting due to its unique structure, which includes a 3-methylbutylsulfanylbenzene moiety attached to a magnesium bromide unit.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;3-methylbutylsulfanylbenzene;bromide typically involves the reaction of 3-methylbutylsulfanylbenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction can be represented as follows:
3-methylbutylsulfanylbenzene+Mg→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems to handle the reactive intermediates and final product is common to minimize the risk of exposure to moisture and air.
化学反応の分析
Types of Reactions
Magnesium;3-methylbutylsulfanylbenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions where the magnesium bromide moiety is replaced by other functional groups.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common electrophiles that react with this Grignard reagent.
Solvents: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran are typically used.
Acid Workup: After the initial reaction, an acid workup (e.g., dilute hydrochloric acid) is often required to protonate the intermediate and form the final alcohol product.
Major Products
Alcohols: The primary products of reactions with carbonyl compounds are secondary or tertiary alcohols, depending on the nature of the carbonyl compound.
科学的研究の応用
Magnesium;3-methylbutylsulfanylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
作用機序
The mechanism of action of Magnesium;3-methylbutylsulfanylbenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This nucleophilic addition forms a new carbon-carbon bond, resulting in an alkoxide intermediate. The intermediate is then protonated during the acid workup to yield the final alcohol product. The magnesium bromide moiety acts as a leaving group during these reactions.
類似化合物との比較
Similar Compounds
- Methylmagnesium bromide
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
Magnesium;3-methylbutylsulfanylbenzene;bromide is unique due to the presence of the 3-methylbutylsulfanylbenzene moiety, which imparts specific reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of complex molecules where such specificity is required.
特性
分子式 |
C11H15BrMgS |
|---|---|
分子量 |
283.51 g/mol |
IUPAC名 |
magnesium;3-methylbutylsulfanylbenzene;bromide |
InChI |
InChI=1S/C11H15S.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h4-7,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
CKFISAZEOIGVLW-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCSC1=CC=[C-]C=C1.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


